Dpta/NO
Description
DPTA NONOate: (Diethylenetriamine NONOate) belongs to the class of diazeniumdiolate small molecules, which serve as nitric oxide (NO) donors. Its chemical structure includes a central diethylenetriamine (DPTA) backbone linked to a nitric oxide group. The compound exhibits a slow release of NO, making it valuable for various applications .
Properties
IUPAC Name |
[bis(3-aminopropyl)amino]-hydroxyimino-oxidoazanium | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H17N5O2/c7-3-1-5-10(6-2-4-8)11(13)9-12/h12H,1-8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLNIKTWGBUNSSV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CN)CN(CCCN)[N+](=NO)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H17N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes:: DPTA NONOate can be synthesized through the following steps:
DPTA Activation: Diethylenetriamine reacts with nitrous acid (HNO₂) to form the diazeniumdiolate moiety.
NO Donor Formation: The resulting DPTA diazeniumdiolate is the active NO donor.
- Temperature: Typically performed at room temperature (around 22-25°C).
- Solvent: Aqueous solutions are commonly used.
Industrial Production:: Industrial-scale production methods involve scaling up the synthetic route while maintaining the desired purity and yield.
Chemical Reactions Analysis
DPTA NONOate undergoes several reactions:
NO Release: The compound slowly releases NO due to its diazeniumdiolate structure.
Biological Reactions: In biological systems, DPTA NONOate can modulate cellular processes by releasing NO.
Common reagents and conditions:
Acidic Conditions: Acidic environments facilitate NO release.
Biological Media: DPTA NONOate reacts with biological thiols and proteins.
Major products:
NO: The primary product is nitric oxide, which plays essential roles in vasodilation, immune response, and neurotransmission.
Scientific Research Applications
DPTA NONOate finds applications in various fields:
Chemistry: Used as a controlled NO donor in chemical studies.
Biology: Investigated for its effects on cellular signaling pathways.
Medicine: Explored for potential therapeutic applications, such as vasodilation and wound healing.
Industry: Employed in material science and drug delivery research.
Mechanism of Action
DPTA NONOate exerts its effects through NO release. NO acts as a signaling molecule, influencing various cellular processes. It activates guanylate cyclase, leading to increased cyclic guanosine monophosphate (cGMP) levels, which mediate vasodilation and other physiological responses.
Comparison with Similar Compounds
DPTA NONOate stands out due to its slow and sustained NO release. Similar compounds include other diazeniumdiolates like DETA NONOate (Diethylamine NONOate) and DEA NONOate (Diethanolamine NONOate).
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
